HMG-CoA Reductase Inhibitory Potency: 3a-Hydroxy Pravastatin Lactone vs. Parent Pravastatin Acid
3a-Hydroxy Pravastatin Lactone demonstrates HMG-CoA reductase inhibitory activity that is quantitatively 2.5% to 10% that of the parent compound pravastatin acid . This potency differential is essential for distinguishing the pharmacological contribution of this metabolite from that of pravastatin sodium (IC50 = 5.6 μM against sterol synthesis; or 4 nM in isolated enzyme assays) [1][2]. The comparator pravastatin acid exhibits full pharmacological potency, whereas 3a-hydroxy pravastatin lactone represents a partially active metabolite species.
| Evidence Dimension | HMG-CoA reductase inhibitory potency |
|---|---|
| Target Compound Data | 2.5% to 10% of parent compound activity |
| Comparator Or Baseline | Pravastatin acid (parent): 100% activity reference; IC50 = 5.6 μM (sterol synthesis) or 4 nM (isolated enzyme) |
| Quantified Difference | Target compound exhibits 90-97.5% lower potency than parent compound |
| Conditions | In vitro HMG-CoA reductase inhibition assay |
Why This Matters
This quantifiable potency difference enables researchers to accurately model the fractional pharmacological contribution of this metabolite in pharmacokinetic-pharmacodynamic (PK-PD) studies and to distinguish it from the parent drug in bioanalytical method development.
- [1] Pravastatin sodium technical datasheet. MedChemExpress. IC50 = 5.6 μM. View Source
- [2] Sirtori CR. Table 1: Pharmacological properties of statins. PMC6047411. IC50 HMG-CoA reductase: 4 nM. View Source
